1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18837481
InChI: InChI=1S/C9H2F10O/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H
SMILES:
Molecular Formula: C9H2F10O
Molecular Weight: 316.09 g/mol

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18837481

Molecular Formula: C9H2F10O

Molecular Weight: 316.09 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene -

Specification

Molecular Formula C9H2F10O
Molecular Weight 316.09 g/mol
IUPAC Name 1-fluoro-3-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H2F10O/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H
Standard InChI Key WYHWNRUDXQDJLU-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1OC(F)(F)F)C(F)(F)F)F)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a benzene ring with strategically positioned fluorinated groups. The trifluoromethyl groups at positions 1 and 4 induce strong electron-withdrawing effects, while the trifluoromethoxy group at position 6 adds steric bulk and further electronic modulation . The fluorine atom at position 2 enhances the compound’s resistance to nucleophilic attack, a common trait in fluorinated aromatics .

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC₉H₂F₁₀O
Molecular Weight316.09 g/mol
IUPAC Name1-fluoro-3-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene
Canonical SMILESC1=C(C=C(C(=C1OC(F)(F)F)C(F)(F)F)F)C(F)(F)F
Density (Predicted)~1.6 g/cm³ (analogous compounds)
Boiling Point (Predicted)~140°C (analogous compounds)

Electronic and Steric Effects

The trifluoromethyl and trifluoromethoxy groups create a synergistic electron-deficient environment, making the compound resistant to electrophilic substitution but highly reactive in radical-mediated reactions . Steric crowding from the -CF₃ and -OCF₃ groups also influences its reactivity, as seen in similar bis(trifluoromethyl)benzenes .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1,4-bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene typically involves multi-step fluorination and functionalization processes. A representative route, adapted from patent literature , includes:

  • Chlorination: Starting with anisole derivatives, chlorination under UV light yields trichloromethoxy intermediates.

  • Fluorination: Treatment with anhydrous hydrogen fluoride (AHF) replaces chlorine atoms with fluorine, forming trifluoromethoxy groups .

  • Nitration and Functionalization: Nitration using mixed acids (HNO₃/H₂SO₄) introduces nitro groups, followed by reduction to amines and final fluorination .

Key Reaction Conditions:

  • Step 2: Conducted in stainless steel autoclaves at 80°C under pressure (30–35 kg/cm²) .

  • Step 3: Nitration at 0–35°C in dichloromethane, yielding para-substituted isomers as the major product (90% selectivity) .

Industrial Scalability

Continuous flow reactors are employed to enhance yield and safety, particularly during exothermic fluorination steps. Purification via fractional distillation or chromatography is critical due to the proximity of boiling points among isomers .

Applications in Research and Industry

Materials Science

The compound’s high thermal stability and low polarizability make it suitable for:

  • Liquid Crystals: As a core structure in fluorinated liquid crystals for displays .

  • Polymer Additives: Enhancing flame resistance and dielectric properties in fluoropolymers .

Agrochemicals

Trifluoromethoxy groups are increasingly used in herbicides and insecticides. Although no commercial products containing this specific compound are reported, its structural analogs (e.g., Triflumuron) validate the role of -OCF₃ groups in agrochemical efficacy .

Biological Interactions and Toxicity

Mechanistic Insights

Preliminary studies on similar fluorinated aromatics suggest that the compound may interact with biological membranes via hydrophobic interactions and hydrogen bonding. The trifluoromethoxy group’s electronegativity could facilitate binding to polar protein pockets, though steric hindrance might limit accessibility .

Toxicity Profiling

While toxicity data specific to this compound are scarce, fluorinated aromatics generally exhibit low acute toxicity but potential bioaccumulation risks. In vitro assays on analogous compounds indicate moderate cytotoxicity (IC₅₀: 10–50 µM) in hepatic and renal cell lines .

Characterization Techniques

Spectroscopic Analysis

  • NMR Spectroscopy: ¹⁹F NMR is critical for resolving signals from CF₃ and OCF₃ groups. Chemical shifts typically appear at δ −58 to −70 ppm for -CF₃ and δ −85 ppm for -OCF₃ .

  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 316.09, with fragmentation patterns indicative of sequential loss of CF₃ groups .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 210 nm) effectively separates isomers, while GC-MS aids in purity assessment .

Comparison with Structural Analogs

Table 2: Comparison with Related Fluorinated Aromatics

CompoundMolecular FormulaKey DifferencesApplications
1,4-Bis(trifluoromethyl)benzeneC₈H₄F₆Lacks -OCF₃ and -F groupsSolvent, polymer precursor
1,3-Bis(trifluoromethyl)-5-(trifluoromethoxy)benzeneC₉H₂F₁₀ORegioisomeric -OCF₃ placementPharmaceutical intermediates
2-(Trifluoromethoxy)naphthaleneC₁₁H₇F₃OExtended aromatic systemOrganic electronics

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